molecular formula C9H12O B14329242 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 104923-42-4

1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one

Katalognummer: B14329242
CAS-Nummer: 104923-42-4
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: IWNMISNEDIZKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-methylidenebicyclo[320]heptan-6-one is an organic compound with a unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one involves several steps. One common method starts with the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules. This reaction produces methyl 3,6-dimethyl-3-hydroxy-6-heptenoate, which is then converted to 3,6-dimethyl-3-hydroxy-6-heptenoic acid. The final step involves cyclization to form this compound .

Analyse Chemischer Reaktionen

1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different isomers.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Wirkmechanismus

The mechanism by which 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one can be compared with other similar compounds, such as:

  • 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one
  • 1-Methyl-6-methylenebicyclo[3.2.0]heptane

These compounds share similar bicyclic structures but differ in their chemical properties and reactivity. The unique structure of this compound makes it distinct and valuable for specific applications .

Eigenschaften

CAS-Nummer

104923-42-4

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

1-methyl-4-methylidenebicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h8H,1,3-5H2,2H3

InChI-Schlüssel

IWNMISNEDIZKDG-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(=C)C1C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.